molecular formula C19H24N2O5S B2970472 Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate CAS No. 896357-65-6

Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate

Cat. No. B2970472
CAS RN: 896357-65-6
M. Wt: 392.47
InChI Key: DAHHLIOMKAXOQA-UHFFFAOYSA-N
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Description

“Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate” is a complex organic compound. It is related to a class of hexahydroisoquinolin derivatives . These compounds have been studied as potential inhibitors of EZH2, a histone lysine methyltransferase . EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis .


Synthesis Analysis

The synthesis of such compounds involves complex organic reactions. For instance, a related class of hexahydroisoquinolin derivatives was synthesized as potential EZH2 inhibitors . A structure–activity relationship study showed that the steric hindrance was important to the activity for EZH2 . A preliminary optimization study led to the discovery of several potent compounds with low nanomolar to sub-nanomolar potency for EZH2 .

Scientific Research Applications

Metabolic Fate and Esterase Activity

Research focusing on synthetic cannabinoid receptor agonists, such as Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB) and its derivatives, explores their metabolic fate, including phase I/II metabolites identification, isozyme mapping, and esterase activity. These studies are crucial for toxicological screening and predicting drug interactions, highlighting the compound's involvement in ester hydrolysis, hydroxylation, and the formation of glucuronides and sulfates. The identification of the in vitro metabolites and the isozyme activity of different monooxygenases and carboxylesterases offer insights into the enzymatic processes affecting these compounds and their potential implications for human health (Richter et al., 2021); (Richter et al., 2022).

Pharmacological Studies

Investigations into nonpeptide oxytocin receptor antagonists reveal the pharmacological potential of compounds with structural similarities to "Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate". These studies offer a foundation for developing selective tools for studying oxytocin receptors in human and nonhuman primate tissues, potentially advancing our understanding of oxytocin-related physiological and pathological processes (Lemaire et al., 2002).

Organic Synthesis and Chemical Reactions

Research in organic chemistry has led to the development of novel synthetic pathways involving piperidine and quinoline derivatives. Studies detail the synthesis of complex molecules through catalytic reactions, highlighting the versatility of these compounds in creating pharmacologically active agents. This includes the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via one-pot three-component reactions, showcasing the compound's utility in synthesizing diverse molecular structures with potential therapeutic benefits (Alizadeh et al., 2014).

Anticoagulant Effects

Further research into the anticoagulant properties of similar compounds demonstrates their potential in medical applications, particularly in improving hemodialysis treatment outcomes. Studies comparing the effects of novel anticoagulants against traditional therapies like heparin indicate potential advancements in patient care and treatment efficacy (Matsuo et al., 1986).

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibition of EZH2, a histone lysine methyltransferase . EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis . Inhibition of EZH2 could potentially decrease global H3K27me3 in certain lymphoma cells in a concentration- and time-dependent manner .

Future Directions

The future directions for research on this compound could include further optimization of its structure to improve its potency as an EZH2 inhibitor . Additionally, further studies could investigate its effects in various cancer models and potentially in clinical trials .

properties

IUPAC Name

methyl 1-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-26-19(23)13-6-9-20(10-7-13)27(24,25)16-11-14-3-2-8-21-17(22)5-4-15(12-16)18(14)21/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHHLIOMKAXOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate

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